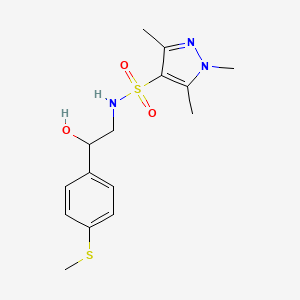

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic chemical compound with notable applications across various fields, including chemistry, biology, medicine, and industry. The unique structural features of this compound endow it with properties that make it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Synthesis typically involves the condensation of a hydroxyethyl-substituted benzene derivative with a pyrazole sulfonamide. The reaction may proceed under reflux conditions with appropriate solvents and catalysts to ensure complete conversion and high yield.

Industrial Production Methods: : On an industrial scale, production involves optimized conditions that ensure cost-effectiveness and scalability. This often includes the use of automated reactors, continuous flow chemistry techniques, and strict control of reaction parameters to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: : N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes a variety of chemical reactions, including:

Oxidation: : Converts the methylthio group into sulfoxide or sulfone derivatives.

Reduction: : Modifies the aromatic ring, often involving hydrogenation.

Substitution: : Reactions where substituents on the aromatic ring or pyrazole moiety are replaced by other groups.

Common Reagents and Conditions: : These reactions generally employ reagents like hydrogen peroxide for oxidation, hydrogen gas or other reducing agents for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure selectivity and efficiency.

Major Products: : The primary products of these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted aromatic compounds. Each product's formation depends on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology: : Employed in studying enzyme inhibition mechanisms, particularly those involving sulfonamide-based inhibitors.

Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: : Utilized in the manufacture of advanced materials and fine chemicals, thanks to its unique chemical reactivity and stability.

Mecanismo De Acción

The compound exerts its effects through specific interactions with molecular targets, such as enzymes and receptors. The hydroxyethyl group and sulfonamide moiety are key functional groups that interact with target sites, often through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-(2-hydroxy-2-(4-ethylthiophenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Uniqueness: : The presence of the methylthio group in N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide distinguishes it from other similar compounds. This group imparts specific electronic and steric properties, influencing its reactivity and interaction with biological targets.

This compound is a multifaceted compound with significant research and industrial applications, offering unique chemical properties and mechanisms of action that set it apart from similar substances.

Actividad Biológica

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C13H16N4O2S

- Molecular Weight : 292.36 g/mol

- CAS Number : 1448133-05-8

The structure includes a pyrazole ring, which is often associated with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard treatments like dexamethasone .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent is also noteworthy. Pyrazole derivatives have been tested against various bacterial strains and fungi. In vitro studies have shown promising results against strains such as E. coli and Aspergillus niger, with some derivatives achieving significant inhibition rates comparable to established antibiotics .

Anticancer Activity

The anticancer properties of pyrazole compounds are well-documented. They have been found to inhibit key pathways involved in tumor growth and metastasis. Specific pyrazole derivatives have shown efficacy against BRAF(V600E) mutations and other cancer-related targets . The compound may possess similar mechanisms due to its structural characteristics.

Case Studies

Several case studies further illustrate the biological activity of related pyrazole compounds:

- Study on Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited potent activity at concentrations significantly lower than traditional treatments .

- Evaluation of Antifungal Properties : In another study, specific pyrazole carboxamides were evaluated for antifungal activity, demonstrating effectiveness against various fungal pathogens .

Data Table of Biological Activities

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c1-10-15(11(2)18(3)17-10)23(20,21)16-9-14(19)12-5-7-13(22-4)8-6-12/h5-8,14,16,19H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRRIWOZBKQEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.